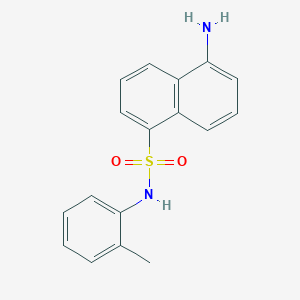
(3-Ethylhex-1-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylhex-1-yn-1-yl)benzene is an organic compound with the molecular formula C14H18 It consists of a benzene ring substituted with a 3-ethylhex-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylhex-1-yn-1-yl)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with an appropriate alkyne precursor under Friedel-Crafts alkylation conditions. This reaction typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylhex-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the triple bond in the alkyne group to a double or single bond, forming alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing alkynes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(3-Ethylhex-1-yn-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves compounds like this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Ethylhex-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound’s triple bond can be attacked by oxidizing agents, leading to the formation of intermediate species and ultimately the desired products. The specific pathways and targets depend on the reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbut-3-en-1-yn-1-yl)benzene: This compound has a similar structure but with a different alkyl group.
(3-Ethylhex-1-yn-1-yl)benzene: Another closely related compound with slight variations in the alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials.
Properties
CAS No. |
918638-82-1 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
3-ethylhex-1-ynylbenzene |
InChI |
InChI=1S/C14H18/c1-3-8-13(4-2)11-12-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8H2,1-2H3 |
InChI Key |
ICFLHEXIPDXAFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
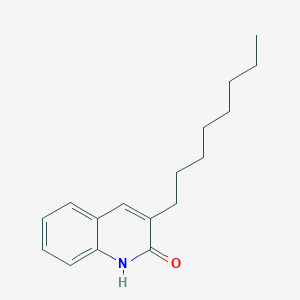
![Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate](/img/structure/B12607817.png)

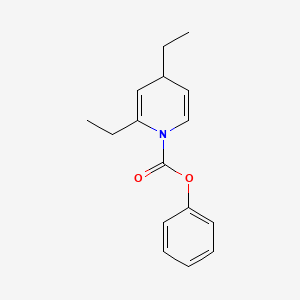
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
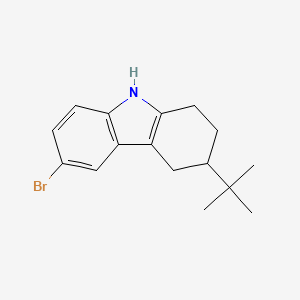
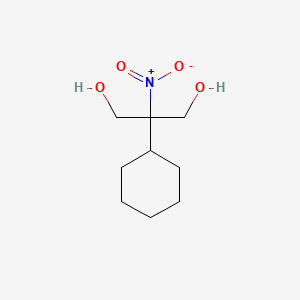

![1-[(4-Fluorobutyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12607863.png)
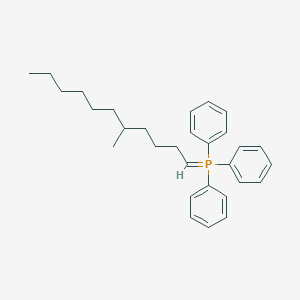

![Benzaldehyde, 4-[(5-bromo-3-pyridinyl)ethynyl]-](/img/structure/B12607888.png)
